molecular formula C6H6Cl2FN B11926374 2-(Chloromethyl)-6-fluoropyridine hydrochloride CAS No. 1056598-94-7

2-(Chloromethyl)-6-fluoropyridine hydrochloride

Cat. No.: B11926374
CAS No.: 1056598-94-7
M. Wt: 182.02 g/mol
InChI Key: UFVAPCSLIKIRCP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoropyridine hydrochloride is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the sixth position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-fluoropyridine hydrochloride typically involves the chloromethylation of 6-fluoropyridine. One common method includes the reaction of 6-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-fluoropyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate temperature conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of 2-(formyl)-6-fluoropyridine or 2-(carboxyl)-6-fluoropyridine.

    Reduction: Formation of 2-methyl-6-fluoropyridine.

Scientific Research Applications

2-(Chloromethyl)-6-fluoropyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoropyridine hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloromethyl and fluorine groups enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
  • 2-(Chloromethyl)-4-methylquinazoline
  • 2-(Chloromethyl)pyridine hydrochloride

Comparison

2-(Chloromethyl)-6-fluoropyridine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

CAS No.

1056598-94-7

Molecular Formula

C6H6Cl2FN

Molecular Weight

182.02 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoropyridine;hydrochloride

InChI

InChI=1S/C6H5ClFN.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H

InChI Key

UFVAPCSLIKIRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)CCl.Cl

Origin of Product

United States

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